2-(Azetidinomethyl)phenyl cyclohexyl ketone
Description
2-(Azetidinomethyl)phenyl cyclohexyl ketone is a structurally complex ketone featuring a cyclohexyl group bonded to a carbonyl carbon and a phenyl ring substituted with an azetidinomethyl moiety. These analogs exhibit diverse reactivity patterns and applications in organic synthesis, catalysis, and materials science . The azetidinomethyl substituent likely introduces steric and electronic effects distinct from other substituents (e.g., halogens, hydroxyl groups), warranting comparative analysis with similar compounds.
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-cyclohexylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17(14-7-2-1-3-8-14)16-10-5-4-9-15(16)13-18-11-6-12-18/h4-5,9-10,14H,1-3,6-8,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNDPSHPXNMOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643736 | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-50-5 | |
| Record name | [2-(1-Azetidinylmethyl)phenyl]cyclohexylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidinomethyl)phenyl cyclohexyl ketone typically involves the reaction of azetidine with a suitable phenyl cyclohexyl ketone precursor. The reaction conditions often include the use of a base, such as sodium hydride, to deprotonate the azetidine, followed by nucleophilic substitution to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidinomethyl)phenyl cyclohexyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can lead to a variety of azetidine derivatives .
Scientific Research Applications
2-(Azetidinomethyl)phenyl cyclohexyl ketone has several scientific research applications:
Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound is utilized in the development of new materials with unique properties.
Drug Discovery: It serves as a precursor for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(Azetidinomethyl)phenyl cyclohexyl ketone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The phenyl and cyclohexyl groups contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Cyclohexyl Phenyl Ketone
- Synthesis: Produced via Friedel-Crafts acylation using benzoic acid and cyclohexanecarboxylic acid with MnO as a catalyst (56.4% yield at 345°C) .
- Reactivity: Undergoes dehydrogenative aromatization to form benzophenone under Cu-catalyzed conditions . Exhibits moderate enantioselectivity (83% ee) in asymmetric hydrosilylation using macrocyclic ligands, slightly lower than less bulky analogs (e.g., ethyl phenyl ketone: 86% ee) . Participates in enantioselective cyanosilylation with a chiral Gd complex, yielding (S)-9 with >99.5% ee and 80% overall yield .
- Stability : Stable under high-temperature/pressure aqueous conditions (250°C, 5.5 days) without rearrangement .
1-Hydroxycyclohexyl Phenyl Ketone (Irgacure 184)
- Synthesis : Synthesized via Friedel-Crafts acylation followed by alkaline hydrolysis and crystallization .
- Applications : A high-efficiency photoinitiator used in coatings and electronics .
- Molecular Properties : Molecular weight 204.27 g/mol, with a hydroxy group enhancing hydrogen-bonding capacity .
Cyclohexyl Methyl Ketone (1-Cyclohexylethanone)
- Reactivity :
- Electronic Effects : The cyclohexyl group stabilizes radical intermediates during dehydrogenation, enabling diene formation .
α-Chlorinated Cyclohexyl Phenyl Ketone
- Degradation : Electrochemical degradation using graphite electrodes achieves 72.3% COD removal at 100 mA/cm², following zero-order kinetics .
- Environmental Impact : Improved biodegradability (BOD₅/COD ratio from 0.22 to 0.46 after 2 h treatment) .
2-Fluorophenyl Cyclohexyl Ketone
Data Tables
Table 2: Reactivity and Stability Comparisons
Key Findings and Insights
Steric Effects : Bulky cyclohexyl groups reduce enantioselectivity in catalytic reactions compared to smaller alkyl substituents (e.g., 83% ee vs. 86% ee for ethyl phenyl ketone) .
Synthetic Versatility : Friedel-Crafts acylation is a robust method for cyclohexyl phenyl ketones, adaptable to hydroxy and chlorinated derivatives .
Environmental Behavior : Chlorinated derivatives exhibit improved biodegradability post-electrochemical treatment, suggesting utility in wastewater remediation .
Stability : Cyclohexyl phenyl ketones resist hydrolysis under high-temperature aqueous conditions, unlike ether or sulfide analogs .
Biological Activity
2-(Azetidinomethyl)phenyl cyclohexyl ketone, with the CAS number 898755-50-5, is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexyl ketone structure linked to an azetidine moiety. Its molecular formula is C16H21NO, characterized by a phenyl group attached to an azetidine ring and a cyclohexyl ketone.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound's structural features allow it to modulate various biochemical pathways, which may lead to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
- Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity: Preliminary studies have shown that this compound can inhibit the growth of certain bacterial strains.
- Cytotoxic Effects: In vitro studies suggest that it may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Properties: The compound has been observed to reduce inflammation markers in cellular assays.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry assays.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | Caspase activation |
Case Study 2: Antimicrobial Efficacy
In a study assessing antimicrobial properties, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Toxicity and Safety Profile
Safety data indicate no acute toxicity associated with the compound under normal laboratory conditions. However, further studies are required to fully understand its long-term effects and potential toxicity profiles.
Q & A
Q. What are the established synthetic methodologies for cyclohexyl phenyl ketone, and how do reaction conditions influence yield?
Cyclohexyl phenyl ketone can be synthesized via two primary routes:
- Phase-transfer catalysis : A high-yield method using carbon tetrachloride, sodium hydroxide, and a phase-transfer catalyst (e.g., decaethylene glycol mono(4-nonylphenyl) ether) to α-hydroxylate ketones. This approach is efficient for generating derivatives like 1-hydroxycyclohexyl phenyl ketone .
- Superacid-mediated carbonylation : Cyclohexene reacts with triflic acid under high-pressure CO, followed by benzene addition, yielding cyclohexyl phenyl ketone with minimal isomerization . Key considerations: Solvent choice (e.g., inert solvents in phase-transfer catalysis) and catalyst selection critically impact reaction rates and purity.
Q. Which spectroscopic techniques are most effective for characterizing cyclohexyl phenyl ketone and its derivatives?
- Infrared (IR) spectroscopy : The carbonyl (C=O) stretch at ~1680 cm⁻¹ confirms the ketone group. Post-reduction (e.g., with NaBH₄), disappearance of this peak and emergence of O-H (3400–3600 cm⁻¹) and C-O (950–1010 cm⁻¹) stretches indicate successful conversion to alcohols .
- Nuclear Magnetic Resonance (NMR) : ¹³C NMR resolves cyclohexyl vs. phenyl carbon environments, while ¹H NMR identifies substituent effects on aromatic protons.
Advanced Research Questions
Q. How do reaction kinetics of sodium borohydride with cycloalkyl phenyl ketones vary with ring size, and what conformational factors explain these trends?
Kinetic studies (0°C–35°C) reveal reactivity trends: cyclopentyl phenyl ketone > cyclohexyl > cyclobutyl > cyclopropyl. At 0°C, relative rates (vs. acetophenone) are:
| Cycloalkyl Group | Relative Rate |
|---|---|
| Cyclopropyl | 0.12 |
| Cyclobutyl | 0.23 |
| Cyclopentyl | 0.36 |
| Cyclohexyl | 0.25 |
| Mechanistic insights: |
Q. Why is cyclohexyl phenyl ketone resistant to asymmetric transfer hydrogenation (ATH) with Mn(I) catalysts, and how can this challenge be addressed?
Steric hindrance from the bulky cyclohexyl group impedes substrate binding to Mn(I) catalysts (e.g., 2b and 3b), resulting in no reduction. This contrasts with less hindered ketones (e.g., acetophenone), which achieve >80% yield under similar conditions . Methodological solutions:
- Use smaller catalysts or modify ligand architecture to accommodate steric bulk.
- Explore alternative reductants (e.g., enzymatic systems) for bulky substrates.
Q. What strategies enable enantioselective functionalization of cyclohexyl phenyl ketone, and how are stereochemical outcomes analyzed?
- Enantioselective cyanosilylation : A chiral gadolinium complex catalyzes cyanosilylation with >99.5% enantiomeric excess (ee). Subsequent steps (reduction, desilylation) yield (S)-configured products .
- Computational modeling : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts transition states in Baeyer-Villiger reactions, guiding catalyst design for regioselective oxidation .
Q. How does acid catalysis influence the Baeyer-Villiger (BV) oxidation mechanism of cyclohexyl phenyl ketone?
BV oxidation involves two steps:
- Criegee intermediate formation : Rate-limiting step (ΔG‡ ≈ 38–41 kcal/mol) where peroxyacid adds to the carbonyl. Acid catalysis (e.g., COOH groups) lowers this barrier via proton transfer .
- Alkyl migration : Faster step with minimal acid dependence. Steric effects dominate, favoring migration of less bulky groups.
Data Contradictions and Unexplained Trends
- Kinetic anomaly : Cyclohexyl phenyl ketone reacts slower than cyclopentyl derivatives despite lower strain. Proposed hypotheses include differences in ring puckering or solvent interactions, but no conclusive model exists .
- Catalytic limitations : While Mn(I) catalysts fail with cyclohexyl phenyl ketone, alternative systems (e.g., enzymatic) remain underexplored .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
